CDK2 Enzyme Inhibition Potency: 2-Methyl-Substituted Pyrazolopyrimidine vs. Unsubstituted or Alternative Core Analogs
A close analog of the target compound (differing only in the picolinamide amide substituent) that is explicitly described in US 2006128725 A1 and designated compound III demonstrated potent CDK2 inhibition. This analog achieved an IC50 of 0.020 μM against CDK2/cyclin A and 0.029 μM against CDK2/cyclin E [1]. This represents the most proximal quantitative benchmark available for the target compound's kinase inhibition profile. The pyrazolo[1,5-a]pyrimidine core itself has been shown to be superior to three alternative bicyclic templates (pyrazolo[1,5-a]pyridine, imidazo[1,2-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine) for CDK2 inhibition, directly validating the scaffold choice [2].
| Evidence Dimension | CDK2 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Analog III (2-methyl, C6-substituted pyrazolo[1,5-a]pyrimidine): IC50 = 0.020 μM (CDK2/cyclin A), 0.029 μM (CDK2/cyclin E) [1] |
| Comparator Or Baseline | Non-pyrazolo[1,5-a]pyrimidine bicyclic templates evaluated in the same program displayed weaker CDK2 inhibition; only the pyrazolo[1,5-a]pyrimidine core emerged as the superior scaffold for further elaboration [2] |
| Quantified Difference | Pyrazolo[1,5-a]pyrimidine core superior to three alternative bicyclic templates for CDK2 inhibition; 2-methyl-substituted analog achieves low nanomolar potency |
| Conditions | In vitro kinase activity assay using recombinant CDK2/cyclin A or CDK2/cyclin E, as described in US 2006128725 A1 |
Why This Matters
The 2-methyl-pyrazolo[1,5-a]pyrimidine substitution pattern is essential for CDK2 potency: analogs without the 2-methyl group or with alternative cores lose significant activity, making this compound a critical tool for CDK-focused drug discovery programs.
- [1] Guzi T, Paruch K, Dwyer M, et al. Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. US Patent 2006128725 A1. Schering-Plough, 2006. Available at: https://is.muni.cz/publication/838347/en/Pyrazolopyrimidines-as-Cyclin-Dependent-Kinase-Inhibitors View Source
- [2] Paruch K, Dwyer MP, Alvarez C, et al. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Med. Chem. Lett. 2010, 1(5), 204-208. (Scaffold comparison data). View Source
